![molecular formula C12H10N2O4 B3971978 1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3971978.png)
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione, commonly known as DMPD, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMPD is a yellow crystalline powder that is soluble in organic solvents and is used in various fields of research.
Mechanism of Action
The mechanism of action of DMPD is not fully understood, but it is believed to act as a scavenger of ROS. DMPD has been shown to inhibit the production of ROS in cells and protect against oxidative stress. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
DMPD has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, DMPD has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMPD in lab experiments is its ability to act as a fluorescent probe for the detection of ROS in cells. This allows for the visualization of ROS production in real-time. However, one limitation of using DMPD is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research of DMPD. One potential area of research is the development of new synthetic methods for DMPD that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic uses of DMPD, such as in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMPD and its effects on cellular processes.
In conclusion, DMPD is a synthetic compound that has gained attention in scientific research due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has been used as a fluorescent probe for the detection of ROS in cells. While there are limitations to its use in lab experiments, there are several future directions for the research of DMPD, including the development of new synthetic methods and investigation of its potential therapeutic uses.
Scientific Research Applications
DMPD has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPD has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
properties
IUPAC Name |
1-(4,5-dimethyl-2-nitrophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-5-9(10(14(17)18)6-8(7)2)13-11(15)3-4-12(13)16/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCAYKROBQIQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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